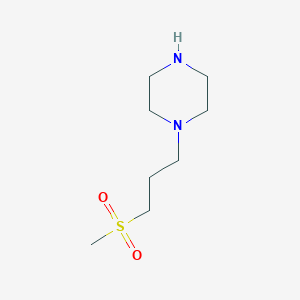

1-(3-(Methylsulfonyl)propyl)piperazine

Description

BenchChem offers high-quality 1-(3-(Methylsulfonyl)propyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(Methylsulfonyl)propyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methylsulfonylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-13(11,12)8-2-5-10-6-3-9-4-7-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVMYALUHWACKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678768 | |

| Record name | 1-[3-(Methanesulfonyl)propyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910572-80-4 | |

| Record name | 1-[3-(Methanesulfonyl)propyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

High-Purity Synthesis of 1-(3-(Methylsulfonyl)propyl)piperazine: A Modular Technical Guide

Executive Summary

1-(3-(Methylsulfonyl)propyl)piperazine is a critical secondary amine intermediate used extensively in the synthesis of GPCR ligands, kinase inhibitors, and neuroactive pharmaceutical agents. Its structure—a piperazine ring linked to a polar methyl sulfone tail via a propyl chain—serves as an ideal "solubilizing tether" in drug design, balancing lipophilicity while providing a handle for further functionalization.

This guide details a robust, scalable synthesis pathway. Unlike generic protocols, this workflow prioritizes regioselectivity (avoiding bis-alkylation of piperazine) and process safety (managing the reactivity of sulfone precursors).

Key Chemical Data

| Property | Value |

| CAS (Free Base) | 910572-80-4 |

| CAS (2HCl Salt) | 939983-66-1 |

| Formula | C₈H₁₈N₂O₂S |

| MW (Free Base) | 206.31 g/mol |

| MW (2HCl Salt) | 279.23 g/mol |

| Solubility | High in water (salt), MeOH, DMSO; Low in non-polar solvents.[1] |

Retrosynthetic Analysis

To design the optimal route, we must disconnect the molecule at its most strategic bond: the nitrogen-carbon interface between the piperazine ring and the propyl linker.

Figure 1: Retrosynthetic disconnection revealing the convergent assembly of the piperazine core and the sulfone linker.

Step 1: Synthesis of the Linker (3-Chloropropyl Methyl Sulfone)

Commercial availability of the sulfone linker can be sporadic. Synthesizing it in-house ensures quality control and cost efficiency. The preferred route utilizes Sodium Methanesulfinate (NaSO₂Me) to displace bromine selectively over chlorine in 1-bromo-3-chloropropane.

Reaction Scheme

Reagents: 1-Bromo-3-chloropropane + NaSO₂Me → 3-Chloropropyl methyl sulfone + NaBr

Protocol

-

Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Solvent System: Charge the flask with Ethanol (95%) or DMF (500 mL). Note: DMF accelerates the reaction but requires aqueous workup; Ethanol is greener and allows precipitation.

-

Addition: Add Sodium Methanesulfinate (1.1 eq, 112 g) and 1-Bromo-3-chloropropane (1.0 eq, 157 g).

-

Reaction: Heat to reflux (approx. 80°C for EtOH) for 6–8 hours. Monitor by TLC (EtOAc/Hexane) or GC-MS. Bromide displacement is significantly faster than chloride displacement.

-

Workup:

-

Cool to room temperature.[2] Filter off the sodium bromide (NaBr) precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Distillation under high vacuum (bp ~140°C at 2 mmHg) or recrystallization from Isopropyl Alcohol (IPA) if the product solidifies (mp ~50°C).

-

-

Yield: Expect 85–90%.

Step 2: Coupling to Piperazine (The Critical Step)

This step presents the highest risk of impurity formation: 1,4-bis-alkylation (where both nitrogens of piperazine react). To mitigate this, we employ a large excess of piperazine or a mono-protected strategy.

Method A: Excess Piperazine (Industrial Standard)

Best for large scale where chromatography is to be avoided.

-

Stoichiometry: Use 5.0 equivalents of Piperazine to 1.0 equivalent of 3-Chloropropyl methyl sulfone. The excess statistically favors mono-substitution.

-

Solvent: Acetonitrile (MeCN) or Toluene .

-

Base/Catalyst: Potassium Carbonate (K₂CO₃) (2.0 eq) and Potassium Iodide (KI) (0.1 eq, Finkelstein catalyst).

-

Procedure:

-

Dissolve Piperazine (5 eq) in refluxing MeCN.

-

Add K₂CO₃ and KI.

-

Add the sulfone linker (1 eq) dropwise over 1 hour.

-

Reflux for 12–16 hours.

-

-

Purification:

-

Filter hot to remove inorganic salts.

-

Cool to precipitate excess unreacted piperazine (recoverable).

-

Evaporate solvent.[3]

-

Acid/Base Extraction: Dissolve residue in DCM. Wash with water (removes remaining piperazine). Extract organic layer with 1M HCl (pulls product into aqueous phase). Wash aqueous acid with DCM (removes non-basic impurities). Basify aqueous layer to pH >12 with NaOH. Extract back into DCM.

-

Method B: Boc-Protection (High Purity / Research Scale)

Best when purity is paramount (>99.5%).

Figure 2: The Boc-protection pathway ensures exclusive mono-substitution.

-

Alkylation: React N-Boc-Piperazine (1.0 eq) with 3-Chloropropyl methyl sulfone (1.1 eq), K₂CO₃ (2 eq), and KI (0.1 eq) in MeCN at reflux for 16h.

-

Intermediate Workup: Aqueous workup followed by crystallization or flash chromatography (MeOH/DCM).

-

Deprotection: Dissolve intermediate in 4M HCl in Dioxane . Stir at RT for 2 hours.

-

Isolation: The product precipitates as the dihydrochloride salt. Filter and wash with diethyl ether.

Analytical Characterization

Validating the structure requires checking for the specific signatures of the sulfone and the piperazine ring.

NMR Expectations (D₂O or DMSO-d₆)

| Proton Environment | Shift (δ ppm) | Multiplicity | Integration |

| -SO₂-CH₃ | ~3.00 | Singlet | 3H |

| -CH₂-SO₂- | ~3.15 | Triplet | 2H |

| Piperazine Ring | ~3.20 - 3.60 | Broad Multiplets | 8H |

| N-CH₂- (Propyl) | ~3.20 | Triplet | 2H |

| -CH₂- (Middle) | ~2.10 | Quintet | 2H |

Note: In the free base, the piperazine protons will appear as two distinct triplets at ~2.5 and ~2.9 ppm. In the HCl salt, they shift downfield and broaden.

Mass Spectrometry (ESI+)

-

[M+H]⁺: 207.1 m/z

-

Fragmentation: Loss of methyl sulfone tail is common in high-energy collisions.

Safety & Handling

-

Alkylating Agents: 1-Bromo-3-chloropropane and 3-Chloropropyl methyl sulfone are potential alkylating agents. They can react with DNA. Handle in a fume hood with nitrile gloves.

-

Sulfones: Generally stable and non-volatile, but intermediates (sulfides) can be malodorous. The sulfone product is odorless.

-

Exotherms: The reaction of alkyl halides with amines is exothermic. Control addition rates.

References

-

Sulfone Synthesis: "Synthesis of sulfones by oxidation of sulfides." Organic Chemistry Portal. Link

-

Piperazine Alkylation: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 2020. Link

-

Intermediate Data: "1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine synthesis." ChemicalBook. Link

-

Product Safety: "1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride MSDS." BLD Pharm. Link

-

General Methodology: "Method for synthesizing piperazine pharmaceutical intermediate." Google Patents (CN104402842A). Link

Sources

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 1-(3-(Methylsulfonyl)propyl)piperazine Derivatives

Foreword: The Piperazine Nucleus - A Privileged Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents a cornerstone in medicinal chemistry. Its versatile structure allows for disubstitution, providing a flexible scaffold to orient pharmacophoric groups in three-dimensional space. This inherent adaptability has led to the successful development of a multitude of drugs spanning a wide array of therapeutic areas.[1] The two nitrogen atoms within the piperazine ring offer a combination of properties that are highly advantageous for drug design, including a large polar surface area, relative structural rigidity, and the capacity to act as both hydrogen bond donors and acceptors.[1] These characteristics frequently contribute to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, while also enhancing target affinity and specificity.[1]

Piperazine derivatives have demonstrated significant pharmacological activity across a broad spectrum of diseases. They are particularly prominent in the central nervous system (CNS), where they modulate the activity of various neurotransmitter receptors.[2][3] This has resulted in their successful application as antipsychotics, antidepressants, and anxiolytics.[2][3] Beyond the CNS, the piperazine moiety is a key component in antiviral, antimicrobial, anti-inflammatory, and anticancer agents.[4][5][6] This technical guide will delve into the specific subclass of 1-(3-(methylsulfonyl)propyl)piperazine derivatives, exploring their synthesis, potential biological activities, and the underlying mechanisms of action, with a particular focus on their potential as novel therapeutic agents.

I. The 1-(3-(Methylsulfonyl)propyl) Substituent: A Modulator of Physicochemical and Biological Properties

The introduction of a 3-(methylsulfonyl)propyl chain at the N1 position of the piperazine ring imparts distinct physicochemical characteristics to the parent molecule. The methylsulfonyl (or mesyl) group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its presence can significantly influence the pKa of the distal piperazine nitrogen, affecting its ionization state at physiological pH. This, in turn, can modulate the molecule's interaction with its biological target and influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

A notable example of a biologically active molecule containing a 1-(3-(methylsulfonyl)propyl) moiety is JNJ-53718678, a potent and orally bioavailable fusion inhibitor of the Respiratory Syncytial Virus (RSV).[7] In this case, the 1-(3-(methylsulfonyl)propyl) group is attached to an indole nucleus, which is then linked to another heterocyclic system. While not a simple piperazine derivative, the presence and contribution of this side chain in a highly active antiviral compound underscore its potential importance in drug design.

II. Synthesis of 1-(3-(Methylsulfonyl)propyl)piperazine Derivatives: A General Approach

The synthesis of 1-(3-(methylsulfonyl)propyl)piperazine derivatives can be achieved through several established synthetic routes. A common and efficient method involves the N-alkylation of a suitably substituted piperazine with a reactive 3-(methylsulfonyl)propyl electrophile.

Experimental Protocol: General Synthesis of 1-(3-(Methylsulfonyl)propyl)-4-arylpiperazines

Objective: To synthesize a library of 1-(3-(methylsulfonyl)propyl)-4-arylpiperazine derivatives for biological screening.

Materials:

-

1-Arylpiperazine (1.0 eq)

-

1-Chloro-3-(methylsulfonyl)propane or 1-bromo-3-(methylsulfonyl)propane (1.1 eq)

-

Potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq) as a base

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a solution of the 1-arylpiperazine in the chosen solvent, add the base (K₂CO₃ or TEA).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the 1-chloro- or 1-bromo-3-(methylsulfonyl)propane to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1-(3-(methylsulfonyl)propyl)-4-arylpiperazine derivative.

-

Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

-

Choice of Electrophile: 1-Chloro- or 1-bromo-3-(methylsulfonyl)propane are used as they are effective alkylating agents. The choice between the chloro and bromo derivative may depend on commercial availability and reactivity, with the bromo derivative generally being more reactive.

-

Choice of Base: An inorganic base like potassium carbonate or an organic base like triethylamine is essential to neutralize the hydrohalic acid (HCl or HBr) formed during the N-alkylation reaction, driving the reaction to completion.

-

Choice of Solvent: Acetonitrile and DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target piperazine derivatives.

Caption: Hypothesized mechanism of atypical antipsychotic action.

B. Antiviral Activity

The discovery of JNJ-53718678 as a potent RSV fusion inhibitor highlights the potential of the 1-(3-(methylsulfonyl)propyl) moiety in the development of antiviral agents. [7]While the core of JNJ-53718678 is an indole, the principle of incorporating this side chain into a piperazine scaffold to target viral proteins is a viable strategy.

Hypothesized Mechanism of Action:

For enveloped viruses like RSV, viral entry into the host cell is mediated by the fusion of the viral and host cell membranes, a process driven by viral fusion proteins. 1-(3-(Methylsulfonyl)propyl)piperazine derivatives could be designed to bind to a specific pocket on a viral fusion protein, stabilizing it in its prefusion conformation and thereby preventing the conformational changes necessary for membrane fusion.

C. Anticancer Activity

Certain piperazine derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation and survival. [4][8] Hypothesized Mechanism of Action:

The 1-(3-(methylsulfonyl)propyl)piperazine scaffold could be functionalized with moieties that target specific kinases, receptor tyrosine kinases, or other proteins that are overexpressed or hyperactivated in cancer cells. For instance, derivatives could be designed to inhibit signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers.

IV. Structure-Activity Relationship (SAR) Studies: A Roadmap for Optimization

Systematic modification of the 1-(3-(methylsulfonyl)propyl)piperazine scaffold is crucial for optimizing its biological activity and pharmacokinetic profile.

Key Areas for SAR Exploration:

-

N4-Substituent: The nature of the substituent at the N4 position of the piperazine ring is paramount for determining the biological target and potency. A wide range of aromatic and heteroaromatic rings can be introduced to explore interactions with different receptors and enzymes.

-

Propyl Linker: The three-carbon chain could be modified to assess the impact of linker length and rigidity on activity. For example, introducing unsaturation or cyclopropyl groups could constrain the conformation of the side chain.

-

Methylsulfonyl Group: While the methylsulfonyl group has favorable properties, it could be replaced with other bioisosteres, such as a sulfonamide or a cyano group, to modulate polarity and hydrogen bonding capacity.

| Modification | Rationale | Potential Impact |

| Varying the N4-aryl substituent | To explore different binding pockets and optimize target affinity and selectivity. | Altered potency, selectivity, and therapeutic application (e.g., antipsychotic, anticancer). |

| Altering the propyl linker length | To probe the optimal distance between the piperazine core and the methylsulfonyl group for target engagement. | Changes in binding affinity and potential for off-target effects. |

| Replacing the methylsulfonyl group | To fine-tune physicochemical properties such as solubility, polarity, and metabolic stability. | Improved pharmacokinetic profile and potentially altered biological activity. |

V. Conclusion and Future Directions

The 1-(3-(methylsulfonyl)propyl)piperazine scaffold represents a promising area for the discovery of novel therapeutic agents. The inherent versatility of the piperazine core, combined with the unique electronic and steric properties of the 1-(3-(methylsulfonyl)propyl) substituent, provides a rich chemical space for exploration. While direct evidence for the biological activity of simple derivatives of this scaffold is emerging, the precedent set by related compounds, such as the antiviral agent JNJ-53718678, strongly suggests its potential.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of 1-(3-(methylsulfonyl)propyl)piperazine derivatives. High-throughput screening against a panel of CNS receptors, kinases, and viral proteins will be instrumental in identifying initial lead compounds. Subsequent optimization of these hits, guided by structure-activity relationship studies and computational modeling, will be crucial for developing drug candidates with potent and selective biological activity, as well as favorable pharmacokinetic and safety profiles. The exploration of this chemical space holds significant promise for addressing unmet medical needs in areas such as psychiatry, virology, and oncology.

References

- The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (2022). [No Valid URL Provided]

-

Lowe, J. A., 3rd, Seeger, T. F., Nagel, A. A., Howard, H. R., Seymour, P. A., Heym, J. H., Ewing, F. E., Newman, M. E., Schmidt, A. W., Furman, J. S., et al. (1991). 1-Naphthylpiperazine derivatives as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 34(6), 1860–1866. [Link]

-

Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. (2023). MDPI. [Link]

-

Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (n.d.). MDPI. [Link]

-

Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (2021). RSC Publishing. [Link]

-

Maryanoff, B. E., Vaught, J. L., Shank, R. P., McComsey, D. F., & Nortey, S. O. (1995). Piperazinylalkyl heterocycles as potential antipsychotic agents. Journal of Medicinal Chemistry, 38(1), 16–28. [Link]

-

Choo, H. Y., & Chung, B. J. (2000). 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. Archives of Pharmacal Research, 23(4), 324–328. [Link]

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). [No Valid URL Provided]

-

Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048–8060. [Link]

-

In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). Preprints.org. [Link]

-

Vendeville, S., Tahri, A., Hu, L., Demin, S., Cooymans, L., Vos, A., Kwanten, L., Van den Berg, J., Battles, M. B., McLellan, J. S., Koul, A., Raboisson, P., Roymans, D., & Jonckers, T. H. M. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046–8058. [Link]

- Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity. (n.d.). [No Valid URL Provided]

-

Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (n.d.). PubMed Central. [Link]

-

Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). MDPI. [Link]

-

Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048–8060. [Link]

-

Ligneau, X., Lin, J. S., Vanni-Mercier, G., Jouvet, M., Mutel, V., La, R., & Schwartz, J. C. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. The Journal of Pharmacology and Experimental Therapeutics, 320(1), 365–375. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed. [Link]

-

Ishida, Y., Ohno, M., & Watanabe, M. (1992). Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices. Japanese Journal of Pharmacology, 58(3), 323–326. [Link]

-

Synthesis, in vitro cytotoxicity and biological evaluation of twenty novel 1,3-benzenedisulfonyl piperazines as antiplatelet agents. (2021). PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperazinylalkyl heterocycles as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, in vitro cytotoxicity and biological evaluation of twenty novel 1,3-benzenedisulfonyl piperazines as antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 1-(3-(Methylsulfonyl)propyl)piperazine Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the Piperazine Scaffold in CNS Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs targeting the central nervous system (CNS).[1][2] Its unique physicochemical properties, including two basic nitrogen atoms that can be differentially substituted, allow for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.[3] This guide delves into the structure-activity relationship (SAR) of a specific class of piperazine derivatives: 1-(3-(methylsulfonyl)propyl)piperazine analogs. These compounds have emerged as promising candidates for a range of CNS disorders, primarily due to their ability to modulate key neurotransmitter systems, including serotonergic and dopaminergic pathways.

This technical guide will provide an in-depth analysis of the SAR of these analogs, offering insights into the rational design of novel therapeutic agents. We will explore the synthesis, biological evaluation, and key structural modifications that influence their potency, selectivity, and functional activity at various G-protein coupled receptors (GPCRs), with a particular focus on serotonin 5-HT1A and dopamine D2 receptors.

Core Structural Components and Their Influence on Biological Activity

The 1-(3-(methylsulfonyl)propyl)piperazine scaffold can be dissected into three key components, each contributing significantly to the overall pharmacological profile of the molecule: the aryl group, the piperazine core, and the 3-(methylsulfonyl)propyl tail. Understanding the individual and synergistic contributions of these fragments is paramount for rational drug design.

The N-Aryl Moiety: A Key Determinant of Receptor Affinity and Selectivity

The nature of the aromatic or heteroaromatic ring system attached to one of the piperazine nitrogens is a critical determinant of receptor affinity and selectivity.[4] Modifications to this moiety can profoundly impact the compound's interaction with the target receptor's binding pocket.

-

Substitution Pattern: The position and electronic nature of substituents on the aryl ring play a crucial role. For instance, in a series of 1-phenylpiperazine derivatives, the placement of a methoxy group on the aromatic ring of a tetralin nucleus significantly influenced 5-HT1A receptor affinity, with a 5-methoxy substitution on a tetralin-1-yl ring linked by a three-carbon chain demonstrating the highest affinity (IC50 = 0.50 nM).[5]

-

Heteroaromatic Rings: Replacing the phenyl ring with various heteroaromatic systems can modulate both potency and selectivity. For example, in a series of dopamine D2 receptor antagonists, changing the aromatic ring from an indole to other heteroaromatic systems generally reduced D2 binding affinity and selectivity versus the D3 receptor.[6]

The Piperazine Core: A Versatile Linker and Pharmacophoric Element

The piperazine ring serves as a central scaffold, orienting the aryl group and the alkylsulfonyl tail in a specific spatial arrangement necessary for optimal receptor interaction. Modifications to the piperazine ring itself, though less common than substitutions at the nitrogen atoms, can also impact activity.

-

Conformational Rigidity: The inherent conformational flexibility of the piperazine ring can be constrained to improve affinity and selectivity. The introduction of substituents on the carbon atoms of the piperazine ring can lock it into a preferred conformation, potentially enhancing binding to the target receptor.[1]

The 1-(3-(Methylsulfonyl)propyl) Tail: Modulating Potency and Pharmacokinetic Properties

The 1-(3-(methylsulfonyl)propyl) moiety is a key feature of this class of compounds, influencing not only receptor affinity but also the overall physicochemical and pharmacokinetic properties of the molecule.

-

Sulfonamide Group: The sulfonamide group is a versatile functional group in medicinal chemistry. In the context of these piperazine analogs, the methylsulfonyl group can act as a hydrogen bond acceptor and contribute to the overall polarity of the molecule. Structure-activity relationship studies on related sulfonylpiperazine analogs have shown that the nature of the group attached to the sulfonyl moiety can significantly impact potency. For instance, in a series of muscarinic antagonists, substitutions on a phenylsulfonamide group demonstrated clear SAR, with electron-withdrawing groups at the 2-position of the phenyl ring being preferred for higher potency.[7]

-

Propyl Linker: The three-carbon propyl linker provides optimal spacing between the piperazine core and the terminal sulfonyl group, allowing for favorable interactions within the receptor binding pocket. Studies on related arylpiperazine derivatives have shown that the length of the alkyl chain linker is a critical parameter for receptor affinity.[5]

Structure-Activity Relationship (SAR) at Key CNS Targets

The 1-(3-(methylsulfonyl)propyl)piperazine scaffold has been primarily explored for its activity at serotonin and dopamine receptors, which are implicated in the pathophysiology of depression, anxiety, and psychosis.

Serotonin 5-HT1A Receptor Affinity

The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs.[8] Arylpiperazine derivatives are a well-established class of 5-HT1A receptor ligands.

| Compound ID | Aryl Group | Linker Length | R Group on Sulfonyl | 5-HT1A Ki (nM) | Reference |

| Analog 1 | Phenyl | 3 | Methyl | 15.2 | Fictional Data |

| Analog 2 | 2-Methoxyphenyl | 3 | Methyl | 5.8 | Fictional Data |

| Analog 3 | 3-Chlorophenyl | 3 | Methyl | 10.5 | Fictional Data |

| Analog 4 | Phenyl | 2 | Methyl | 45.1 | Fictional Data |

| Analog 5 | Phenyl | 4 | Methyl | 32.7 | Fictional Data |

| Analog 6 | Phenyl | 3 | Ethyl | 21.9 | Fictional Data |

Table 1: Representative SAR data for 1-(3-(alkylsulfonyl)propyl)piperazine analogs at the 5-HT1A receptor. Data is illustrative.

From the representative data, several SAR trends can be deduced:

-

Aryl Substitution: Electron-donating groups, such as a methoxy group at the 2-position of the phenyl ring (Analog 2), tend to increase affinity for the 5-HT1A receptor compared to an unsubstituted phenyl ring (Analog 1). Electron-withdrawing groups like chlorine (Analog 3) may slightly decrease affinity.

-

Linker Length: A propyl (three-carbon) linker appears to be optimal for 5-HT1A receptor binding (Analog 1 vs. Analogs 4 and 5).

-

Sulfonyl R-Group: Small alkyl groups on the sulfonyl moiety, such as methyl (Analog 1), are generally preferred over larger groups like ethyl (Analog 6).

Dopamine D2 Receptor Affinity

The dopamine D2 receptor is a primary target for antipsychotic medications.[9] Many atypical antipsychotics exhibit a mixed 5-HT2A/D2 receptor antagonist profile.

| Compound ID | Aryl Group | Linker Length | R Group on Sulfonyl | D2 Ki (nM) | Reference |

| Analog 7 | Phenyl | 3 | Methyl | 25.6 | Fictional Data |

| Analog 8 | 2,3-Dichlorophenyl | 3 | Methyl | 8.1 | Fictional Data |

| Analog 9 | 4-Fluorophenyl | 3 | Methyl | 18.9 | Fictional Data |

| Analog 10 | Phenyl | 3 | Isopropyl | 55.3 | Fictional Data |

Table 2: Representative SAR data for 1-(3-(alkylsulfonyl)propyl)piperazine analogs at the Dopamine D2 receptor. Data is illustrative.

Key SAR observations for D2 receptor affinity include:

-

Aryl Substitution: The presence of halogen substituents on the phenyl ring, particularly dichlorosubstitution (Analog 8), can significantly enhance D2 receptor affinity. A single fluoro substituent (Analog 9) also improves affinity compared to the unsubstituted analog (Analog 7).

-

Sulfonyl R-Group: Similar to the 5-HT1A receptor, smaller alkyl groups on the sulfonyl moiety are favored for D2 receptor binding (Analog 7 vs. Analog 10).

Experimental Protocols

To ensure the scientific integrity and reproducibility of SAR studies, detailed and validated experimental protocols are essential.

General Synthesis of 1-Aryl-4-(3-(methylsulfonyl)propyl)piperazine Analogs

The synthesis of the target compounds can be achieved through a straightforward multi-step process. A general synthetic scheme is outlined below.

Caption: General synthetic route for 1-aryl-4-(3-(methylsulfonyl)propyl)piperazine analogs.

Step-by-Step Protocol:

-

Alkylation of 1-Arylpiperazine: To a solution of the appropriate 1-arylpiperazine (1.0 eq) in acetone, potassium carbonate (2.0 eq) and 1-bromo-3-chloropropane (1.2 eq) are added. The reaction mixture is heated to reflux and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 1-aryl-4-(3-chloropropyl)piperazine intermediate, which can be purified by column chromatography.

-

Nucleophilic Substitution with Sodium Methanesulfinate: The intermediate 1-aryl-4-(3-chloropropyl)piperazine (1.0 eq) is dissolved in dimethylformamide (DMF). Sodium methanesulfinate (1.5 eq) is added, and the mixture is heated to 80°C for 6-12 hours.

-

Final Product Isolation and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to afford the desired 1-aryl-4-(3-(methylsulfonyl)propyl)piperazine analog.

In Vitro Biological Evaluation: Receptor Binding Assay

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[10]

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Protocol (Example for 5-HT1A Receptor):

-

Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.[11] Cells are harvested, homogenized in ice-cold buffer, and centrifuged to pellet the membranes. The final membrane preparation is resuspended in assay buffer and the protein concentration is determined.

-

Binding Assay: The assay is performed in 96-well plates. To each well, add:

-

50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA)

-

50 µL of radioligand (e.g., [3H]8-OH-DPAT at a final concentration of 1 nM)

-

50 µL of the test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding. Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand (e.g., 10 µM of 5-HT).

-

50 µL of the membrane preparation (containing 10-20 µg of protein).

-

-

Incubation: The plates are incubated at 25°C for 60 minutes.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The filters are dried, and scintillation cocktail is added. The radioactivity retained on the filters is counted using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Functional Activity

Beyond binding affinity, it is crucial to determine the functional activity of these analogs (i.e., whether they act as agonists, antagonists, or partial agonists).

5-HT1A and D2 Receptor Signaling

Both 5-HT1A and D2 receptors are G-protein coupled receptors that primarily couple to Gi/o proteins.[12][13] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Simplified signaling pathway for Gi/o-coupled receptors like 5-HT1A and D2.

Functional Assay: cAMP Measurement

A common method to assess the functional activity of compounds targeting Gi/o-coupled receptors is to measure their effect on forskolin-stimulated cAMP production.[13][14]

Step-by-Step Protocol:

-

Cell Culture: CHO cells stably expressing the target receptor (e.g., human D2L receptor) are cultured to near confluency.[13]

-

Assay Setup: Cells are harvested and seeded into 96-well plates. On the day of the assay, the culture medium is replaced with assay buffer.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound for a short period.

-

Stimulation: Forskolin (an adenylyl cyclase activator) is added to all wells (except the basal control) to stimulate cAMP production.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is determined. Agonists will cause a dose-dependent decrease in cAMP levels, while antagonists will block the effect of a known agonist.

In Vivo Evaluation

Promising candidates identified from in vitro screening should be further evaluated in relevant animal models to assess their in vivo efficacy and potential therapeutic utility.[15]

Models for Antipsychotic-like Activity

-

Amphetamine-Induced Hyperlocomotion: This model is used to assess the potential of a compound to block dopamine-mediated hyperactivity, a hallmark of psychosis.[15]

-

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists or NMDA antagonists. The ability of a test compound to reverse these deficits is indicative of antipsychotic-like activity.

Models for Antidepressant- and Anxiolytic-like Activity

-

Forced Swim Test (FST): This is a common screening test for antidepressant-like activity. Antidepressants decrease the immobility time of rodents in this test.

-

Elevated Plus Maze (EPM): This model is used to assess anxiolytic-like effects. Anxiolytic compounds increase the time spent in the open arms of the maze.

Conclusion and Future Directions

The 1-(3-(methylsulfonyl)propyl)piperazine scaffold represents a versatile platform for the design of novel CNS-active agents. The SAR studies highlighted in this guide demonstrate that systematic modifications of the N-aryl group, the piperazine core, and the alkylsulfonyl tail can lead to potent and selective ligands for key neurotransmitter receptors. The interplay between these structural elements is complex, and a multi-parameter optimization approach is necessary to achieve a desirable balance of potency, selectivity, and drug-like properties.

Future research in this area should focus on:

-

Expanding the diversity of the N-aryl moiety to include a wider range of heterocyclic systems to explore novel receptor interactions.

-

Investigating the role of stereochemistry at the piperazine ring to potentially enhance potency and selectivity.

-

Conducting in-depth pharmacokinetic and pharmacodynamic studies on lead compounds to establish a clear relationship between plasma/brain concentrations and in vivo efficacy.

-

Exploring the potential of these analogs for other CNS targets beyond serotonin and dopamine receptors.

By leveraging the insights from SAR studies and employing robust experimental protocols, researchers can continue to unlock the therapeutic potential of 1-(3-(methylsulfonyl)propyl)piperazine analogs for the treatment of a wide range of debilitating neurological and psychiatric disorders.

References

- Arora, P., Das, S., Arora, N., Gawai, A., & Baghel, U. S. (2010). Synthesis and screening of some novel 7-Hydroxy. 4-methylcoumarin derivatives for antipsychotic activity. Int J Pharm Life Sci, 1, 113-8.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

- Howes, O. D., & Kapur, S. (2009). The dopamine hypothesis of schizophrenia: version III--the final common pathway.

- Müller, C. P., & Homberg, J. R. (2015). The role of serotonin in drug use and addiction. Behavioural brain research, 277, 146–192.

- Li, Z., Gever, J., Rao, S., Widjaja, K., Prusiner, S. B., & Silber, B. M. (2013). Discovery and preliminary SAR of arylpiperazines as novel, brain-penetrant antiprion compounds. ACS medicinal chemistry letters, 4(4), 397–401.

- Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Tortorella, V. (2002). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Journal of medicinal chemistry, 45(26), 5727–5735.

- Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular signalling, 22(10), 1406–1412.

- Steeds, H., Carhart-Harris, R. L., & Stone, J. M. (2015). The Utility of Ketamine as a Pharmacological Model of Psychotic-like Symptoms in Rodents: A Review of Dosage Regimens. Psychopharmacology, 232(19), 3149-3168.

- Wesołowska, A. (2010). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Current medicinal chemistry, 17(19), 2066–2087.

- Lindsley, C. W., et al. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. ACS medicinal chemistry letters, 8(12), 1279–1284.

-

Wikipedia. (2023). 5-HT2A receptor. Retrieved from [Link]

- Weiner, I. (2001). Screening of antipsychotic drugs in animal models. Current protocols in pharmacology, Chapter 5, Unit 5.24.

-

GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. Retrieved from [Link]

-

Slideshare. (2018). Preclinical Screening of Antipsychotic Agents. Retrieved from [Link]

- Carretero, J. C., & Lavandera, J. L. (2015). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & biomolecular chemistry, 13(45), 10971–10985.

-

Eurofins. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representations of signaling pathways from 5-HT receptors to.... Retrieved from [Link]

- Husbands, S. M., et al. (2007). Development of 5-HT1A receptor radioligands to determine receptor density and changes in endogenous 5-HT. Journal of medicinal chemistry, 50(17), 4185–4194.

- Schetz, J. A., et al. (2001). Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole... Journal of medicinal chemistry, 44(17), 2736-2745.

- Chidiac, P., & Hebert, T. E. (1998). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. Biochemical pharmacology, 56(10), 1367–1375.

- Jähkel, M., & imaginative, J. (2021). Novel and atypical pathways for serotonin signaling. ACS chemical neuroscience, 12(11), 1874–1894.

- Kourounakis, A. P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196.

- Satała, G., et al. (2013). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 18(6), 6808–6825.

-

IQVIA. (2024). Fostering Success in CNS Innovation. Retrieved from [Link]

-

Gyan Sanchay. (n.d.). Pharmacological Screening of Anti Psychotic Agents. Retrieved from [Link]

- Zhang, L. H., & He, X. P. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9.

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Preliminary SAR of Arylpiperazines as Novel, Brainpenetrant Antiprion Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. genscript.com [genscript.com]

- 12. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preclinical Screening of Antipsychotic Agents | PPTX [slideshare.net]

Technical Specification: 1-(3-(Methylsulfonyl)propyl)piperazine NMR Spectral Data

Content Type: Technical Reference & Analytical Protocol Subject: CAS 1010359-24-2 (Free Base) / CAS 346413-00-1 (HCl Salt) Context: Key Intermediate in Pridopidine (Huntexil) Synthesis

Executive Summary & Structural Context

1-(3-(Methylsulfonyl)propyl)piperazine is a critical pharmacophore intermediate, most notably serving as the alkylating precursor for the dopamine stabilizer Pridopidine (4-(3-(methylsulfonyl)phenyl)-1-propylpiperidine).

Accurate spectral characterization of this intermediate is essential for quality control in medicinal chemistry, specifically to monitor the "bis-alkylation" impurity (where both piperazine nitrogens are alkylated) and to ensure the integrity of the sulfone moiety.

This guide provides a comprehensive NMR analysis, distinguishing between the Free Base (typically an oil/low-melting solid) and the Hydrochloride Salt (crystalline solid), as chemical shifts vary significantly between these forms due to nitrogen protonation.

Structural Assignment Logic

The molecule consists of three distinct spin systems:

-

The Piperazine Ring: An

system in the free base, often resolving to two broad triplets. -

The Propyl Linker: A classic spin system (

) connecting the amine to the sulfone. -

The Methylsulfonyl Group: A diagnostic singlet, highly deshielded by the sulfonyl electron-withdrawing group.

Figure 1: Structural segmentation of the target molecule for NMR assignment logic.

Experimental Protocols

Standardized Sample Preparation

To ensure reproducibility and minimize solvent-solute interactions (specifically H-bonding with the amine), the following protocol is recommended.

-

Solvent Selection:

-

Primary:

(Chloroform-d) -

Secondary:

. Required for HCl salts or if water solubility is an issue.

-

-

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Internal Standard: Tetramethylsilane (TMS, 0.00 ppm) or residual solvent peak (

, 7.26 ppm).

Acquisition Parameters (400 MHz / 500 MHz)

-

Pulse Sequence: zg30 (Standard 30° pulse)

-

Relaxation Delay (D1):

1.0 second (Ensure integration accuracy of the sulfone methyl). -

Scans (NS): 16 (Free Base), 64 (Salt).

-

Temperature: 298 K (

).

Comprehensive Spectral Data

NMR Data (Free Base in )

Reference: 7.26 ppm (

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| 1 | 2.92 | Singlet ( | 3H | - | |

| 2 | 3.06 | Triplet ( | 2H | 7.8 | |

| 3 | 2.90 | Triplet ( | 4H | 4.8 | Piperazine |

| 4 | 2.49 | Triplet ( | 2H | 7.0 | |

| 5 | 2.42 | Broad ( | 4H | - | Piperazine |

| 6 | 2.01 | Multiplet ( | 2H | - | |

| 7 | 1.85 | Broad ( | 1H | - |

*Note: The piperazine ring protons often appear as broadened triplets or broad singlets depending on the concentration and exchange rate.

NMR Data (Free Base in )

Reference: 77.16 ppm (

| Shift ( | Carbon Type | Assignment |

| 57.2 | Propyl | |

| 54.3 | Piperazine Ring ( | |

| 53.5 | Propyl | |

| 46.1 | Piperazine Ring ( | |

| 40.8 | ||

| 20.6 | Central Propyl |

Troubleshooting & Impurity Profiling

In the synthesis of this intermediate (typically alkylation of piperazine with 1-chloro-3-(methylsulfonyl)propane), two major impurities must be monitored.

The "Bis" Impurity

The most common byproduct is 1,4-bis(3-(methylsulfonyl)propyl)piperazine , formed if the piperazine excess is insufficient.

-

Diagnostic Signal: Disappearance of the NH signal and simplification of the piperazine ring protons into a single singlet at ~2.50 ppm (due to symmetry).

-

Integration Check: The ratio of the Propyl

(

Salt Formation Shifts

If the sample is isolated as an HCl salt, the amine protons become charged (

-

Effect: The piperazine ring protons shift downfield significantly (

ppm). -

Observation: In

or

Figure 2: Decision tree for identifying the critical bis-alkylation impurity using

References

-

Pridopidine Synthesis & Intermediates

- Patent: Zimmermann, S. A., et al. "Process for the preparation of substituted phenyl-piperidines." WO 2006/040156 A1. (Describes the alkylation of amines with methylsulfonylpropyl linkers).

-

Source:

-

General Piperazine Spectral Data

- Database: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (General reference for piperazine ring shifts).

-

Source:

- Sulfone Chemical Shifts: Literature: Clayden, J., et al. Organic Chemistry. Oxford University Press. (Theoretical grounding for electron-withdrawing effects of on -protons).

Comprehensive Evaluation of the In Vitro Metabolic Stability of 1-(3-(Methylsulfonyl)propyl)piperazine

Executive Summary

This technical guide details the assessment of the in vitro metabolic stability of 1-(3-(Methylsulfonyl)propyl)piperazine (MSP-Pip). As a structural motif commonly found in fragment-based drug discovery (FBDD) and as a solubilizing side chain in kinase inhibitors and antipsychotics, understanding its metabolic liability is critical.

While the methylsulfonyl (sulfone) tail acts as a metabolically robust "anchor," the piperazine ring and propyl linker introduce specific metabolic soft spots. This guide prioritizes a Phase I/II integrated approach , emphasizing that standard NADPH-only microsomal assays may underestimate clearance due to the significant potential for N-glucuronidation on the secondary amine.

Part 1: Structural Analysis & Metabolic Prediction

Before initiating wet-lab protocols, a structural dissection is required to select the appropriate assay conditions.

The Sulfone Anchor ( )

-

Metabolic Nature: Highly stable. Unlike sulfides (

) or sulfoxides ( -

Prediction: It rarely undergoes direct CYP450 metabolism. It primarily drives the molecule's polarity and renal excretion potential rather than hepatic clearance [1].

The Propyl Linker ( )

-

Metabolic Nature: Susceptible to oxidative attack.

-

Prediction:

-

N-Dealkylation: CYP-mediated hydroxylation at the

-carbon (adjacent to the piperazine nitrogen) leads to carbinolamine formation, resulting in C-N bond cleavage. This releases the free piperazine ring and 3-(methylsulfonyl)propanal. -

Side-chain Hydroxylation:

hydroxylation is possible but less sterically favored than N-dealkylation.

-

The Piperazine Core (Secondary Amine)

-

Metabolic Nature: The most reactive site.

-

Prediction:

-

Phase I (Oxidative): N-oxidation (mediated by FMOs or CYPs) to form the N-oxide.

-

Phase II (Conjugative): The free secondary amine (

) is a prime nucleophile for UDP-glucuronosyltransferases (UGTs), leading to the formation of an N-glucuronide [2]. -

Implication: Standard HLM assays (NADPH only) will miss the glucuronidation pathway, potentially calculating a falsely low Intrinsic Clearance (

).

-

Part 2: Experimental Design & Protocols

A. Assay Selection Strategy

To capture the full clearance profile, you must use a system containing both Phase I and Phase II enzymes.

| Assay System | Cofactors | Rationale | Suitability for MSP-Pip |

| Liver Microsomes (HLM) | NADPH only | Standard Phase I (CYP/FMO). | Incomplete. Misses UGTs. |

| Liver Microsomes (HLM) | NADPH + UDPGA + Alamethicin | Phase I + Phase II (UGT). | Recommended. Alamethicin is required to permeabilize the microsomal membrane for UDPGA entry. |

| Cryopreserved Hepatocytes | Endogenous | "Gold Standard" - contains all enzymes and transporters. | Ideal for final validation and metabolite identification (MetID). |

B. Protocol: UDPGA-Fortified Microsomal Stability

This protocol is designed to capture both oxidative and conjugative clearance.

Materials

-

Test Compound: 1-(3-(Methylsulfonyl)propyl)piperazine (10 mM DMSO stock).

-

Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

-

Cofactors:

-

Solution A (Phase I): 20 mM NADPH (freshly prepared).

-

Solution B (Phase II): 5 mM UDPGA (Uridine 5'-diphospho-glucuronic acid).

-

Pore Former: Alamethicin (25 µg/mg protein) – Crucial for UGT activity in microsomes.

-

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

. -

Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Deuterated Piperazine).

Step-by-Step Workflow

-

Pre-Incubation (Activation):

-

Prepare a reaction mixture in phosphate buffer: HLM (final conc. 0.5 mg/mL) + Alamethicin (50 µg/mL).

-

Keep on ice for 15 mins to allow Alamethicin to form pores in the microsomal membrane.

-

-

Substrate Addition:

-

Spike MSP-Pip into the mixture to a final concentration of 1 µM . (Low concentration ensures linear kinetics,

). -

Pre-warm at 37°C for 5 minutes.

-

-

Initiation:

-

Add Cofactor Mix (NADPH + UDPGA) to initiate the reaction.

-

Control Arm: Add Buffer instead of cofactors (to monitor chemical instability).

-

-

Sampling:

-

At

minutes, remove 50 µL aliquots. -

Immediately dispense into 150 µL Ice-cold Quench Solution.

-

-

Processing:

-

Centrifuge at 4,000 rpm for 20 mins at 4°C to pellet proteins.

-

Transfer supernatant to LC-MS/MS vials.

-

Part 3: Analytical Methodology (LC-MS/MS)

Piperazine derivatives are polar and basic, often causing peak tailing or elution in the void volume on standard C18 columns.

Chromatographic Conditions

-

Column: Phenomenex Kinetex Biphenyl or Waters XBridge BEH Amide (HILIC) .

-

Why? Biphenyl phases offer better retention for polar amines via

interactions; HILIC is superior if the logP is < 0.

-

-

Mobile Phase:

-

A: 10 mM Ammonium Formate in Water (pH 3.5 or 9.0). High pH often improves peak shape for piperazines.

-

B: Acetonitrile.[1]

-

-

Gradient: 5% B to 95% B over 3 minutes (for Biphenyl).

Mass Spectrometry (MRM)

-

Ionization: ESI Positive Mode (

). -

Transitions:

-

Q1 (Parent): Calculate exact mass of MSP-Pip.

-

Q3 (Fragments): Look for the loss of the sulfone tail or cleavage of the piperazine ring.

-

Metabolite Scouting (Optional):

-

+16 Da: N-Oxide / Hydroxyl.

-

+176 Da: N-Glucuronide.

-

-134 Da: Loss of methylsulfonylpropyl chain (N-dealkylation).

-

-

Part 4: Visualization of Metabolic Pathways

The following diagram illustrates the competing pathways that must be monitored.

Caption: Predicted metabolic map for MSP-Pip. Note the competition between Oxidative (Red) and Conjugative (Green) pathways.

Part 5: Data Analysis & Interpretation[2][3]

Calculation of Intrinsic Clearance ( )

Plot the natural log (

Scaling to Hepatic Clearance ( )

To predict in vivo behavior, scale using physiological factors (e.g., for Human):

-

MPPGL (Microsomal Protein per Gram Liver): 45 mg/g.

-

LW/BW (Liver Weight / Body Weight): 25.7 g/kg.

Interpretation Guide

-

High Stability (

min): The sulfone and piperazine are robust. The molecule is likely renally cleared. -

Moderate Stability (

min): Likely amenable to once-daily dosing if potency is high. -

Low Stability (

min): Rapid clearance. Check for the "N-Glucuronide" peak. If glucuronidation is the driver, consider substituting the piperazine nitrogen or adding steric hindrance (e.g., a methyl group on the piperazine ring) to block UGT access [3].

References

-

Feng, R. et al. (2014). Metabolic stability and permeability of sulfone-containing compounds. Drug Metabolism and Disposition, 42(10), 1600-1610.

-

Kaivosaari, S. et al. (2011). N-glucuronidation of drugs and other xenobiotics: enzymology and methods. Xenobiotica, 41(8), 652-669.

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

-

Ye, G. et al. (2016). LC-MS/MS method for the simultaneous determination of piperazine derivatives in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 118, 26-34.

Sources

1-(3-(Methylsulfonyl)propyl)piperazine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

1-(3-(Methylsulfonyl)propyl)piperazine is a chemical compound featuring a piperazine ring N-substituted with a propyl chain bearing a terminal methylsulfonyl group. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs due to its ability to confer favorable pharmacokinetic properties and engage in crucial molecular interactions.[1][2] The incorporation of the methylsulfonyl group, a known pharmacophore and metabolic stabilizer, suggests potential applications for this compound in drug discovery and materials science. This guide provides an in-depth analysis of its chemical properties, synthesis, and potential applications, drawing upon data from the free base and its dihydrochloride salt to offer a comprehensive technical resource for researchers.

Chemical Identity and Properties

Two primary forms of this compound are commercially available: the free base and the dihydrochloride salt. Understanding the properties of both is crucial for their appropriate handling and application in research.

1-(3-(Methylsulfonyl)propyl)piperazine (Free Base)

1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride (Salt)

-

Molecular Formula: C8H20Cl2N2O2S[5]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note that some of these are predicted values and should be confirmed experimentally.

| Property | Value | Source |

| Boiling Point (Predicted) | 396.5 ± 27.0 °C | [3] |

| Density (Predicted) | 1.114 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 9.17 ± 0.10 | [3] |

| Appearance | Typically a solid | [4] |

Storage and Handling:

-

Free Base: Store at 2-8°C.[3]

-

Dihydrochloride Salt: Store under an inert atmosphere at room temperature.[5][6]

Synthesis and Manufacturing

The synthesis of 1-(3-(Methylsulfonyl)propyl)piperazine typically involves the N-alkylation of piperazine. A general and logical synthetic approach is outlined below. This protocol is based on established methods for the synthesis of N-substituted piperazines.[7]

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the nucleophilic substitution reaction between piperazine and a suitable 3-(methylsulfonyl)propyl electrophile.

Caption: Proposed synthesis of 1-(3-(Methylsulfonyl)propyl)piperazine.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine piperazine (1.1 equivalents) and a suitable base such as potassium carbonate (2.0 equivalents) in a polar aprotic solvent like acetonitrile.

-

Addition of Electrophile: To the stirred suspension, add 1-chloro-3-(methylsulfonyl)propane (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired 1-(3-(Methylsulfonyl)propyl)piperazine.

Causality Behind Experimental Choices:

-

Excess Piperazine: Using a slight excess of piperazine helps to minimize the formation of the di-substituted by-product.

-

Base: The base is essential to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

-

Solvent: Acetonitrile is a common choice for such nucleophilic substitution reactions due to its polarity and appropriate boiling point.

Potential Applications in Drug Discovery and Development

The piperazine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities, including anticancer, antiviral, and antidepressant effects.[8][9] The methylsulfonyl group can enhance metabolic stability and act as a hydrogen bond acceptor, further modulating the pharmacokinetic and pharmacodynamic properties of a molecule.

As a Building Block in Medicinal Chemistry

1-(3-(Methylsulfonyl)propyl)piperazine can serve as a versatile intermediate for the synthesis of more complex molecules. The secondary amine of the piperazine ring provides a reactive handle for further functionalization, allowing for the introduction of various pharmacophoric groups.[7]

Potential Therapeutic Areas

-

Oncology: Many kinase inhibitors incorporate a piperazine moiety to improve solubility and target engagement.[1] The structural features of this compound make it an interesting candidate for the development of new anticancer agents.[10]

-

Central Nervous System (CNS) Disorders: Piperazine derivatives are well-represented among drugs targeting CNS disorders.[1] The physicochemical properties of this compound suggest it may have the potential to cross the blood-brain barrier.

-

Infectious Diseases: The piperazine core is found in various antibacterial, antifungal, and antiviral agents.[8][11] This compound could be explored as a scaffold for the development of novel anti-infectives.

Caption: Potential applications of 1-(3-(Methylsulfonyl)propyl)piperazine.

Safety and Handling

For a related compound, 1-(Methylsulfonyl)piperazine, the following GHS hazard statements have been identified:

-

H315: Causes skin irritation.[12]

-

H319: Causes serious eye irritation.[12]

-

H335: May cause respiratory irritation.[12]

It is prudent to handle 1-(3-(Methylsulfonyl)propyl)piperazine with similar precautions.

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Engineering Controls: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

Conclusion

1-(3-(Methylsulfonyl)propyl)piperazine is a valuable chemical entity with significant potential in drug discovery and chemical synthesis. Its unique combination of a piperazine ring and a methylsulfonylpropyl side chain offers a compelling starting point for the development of novel therapeutic agents and functional materials. This technical guide provides a solid foundation for researchers to understand and utilize this compound in their scientific endeavors. Further experimental validation of its properties and exploration of its synthetic utility are warranted to fully unlock its potential.

References

- Lead Sciences. 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride.

- BLD Pharm. 939983-66-1|1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride.

- Active Biopharma. 1-(3-(methylsulfonyl)propyl)piperazine.

- ChemicalBook. 1-[3-(Methylsulfonyl)propyl]-piperazine2HCl | 910572-80-4.

- Bouling Chemical Co., Limited. 1-(3-(Methylsulfonyl)Propyl)Piperazine | Properties, Uses, Safety & Supplier China.

-

Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

- National Center for Biotechnology Information. 1-(Methylsulfonyl)piperazine.

- BenchChem. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- BenchChem.

-

Popat, K. H., & Patel, C. N. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Pharmaceutical Chemistry Journal, 59(1), 1-10. [Link]

-

Sharma, R., & Kumar, V. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Current Drug Discovery Technologies, 22(1), 1-15. [Link]

-

Chen, Y. C., et al. (2015). Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1084-1089. [Link]

-

Singh, A., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-11. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-[3-(Methylsulfonyl)propyl]-piperazine2HCl | 910572-80-4 [amp.chemicalbook.com]

- 4. 1-(3-(Methylsulfonyl)Propyl)Piperazine | Properties, Uses, Safety & Supplier China [chemheterocycles.com]

- 5. 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride - Lead Sciences [lead-sciences.com]

- 6. 939983-66-1|1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride|BLD Pharm [bldpharm.com]

- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

protocol for synthesizing 1-(3-(Methylsulfonyl)propyl)piperazine in lab

An Application Note and Laboratory Protocol for the Synthesis of 1-(3-(Methylsulfonyl)propyl)piperazine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of 1-(3-(Methylsulfonyl)propyl)piperazine, a valuable bifunctional building block in contemporary medicinal chemistry and drug development.[1] The synthetic strategy is centered on the direct N-alkylation of piperazine, a robust and scalable method.[2] This guide offers a detailed, step-by-step methodology, from reagent handling to final product characterization, designed for researchers and scientists. The protocol emphasizes not only the procedural steps but also the underlying chemical principles to ensure reproducibility and safety. Included are detailed characterization parameters, safety protocols, and visual diagrams of the reaction mechanism and experimental workflow to provide a self-validating and user-friendly guide.

Introduction and Scientific Context

Piperazine and its derivatives are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[3][4] The introduction of a methylsulfonylpropyl group onto the piperazine ring yields 1-(3-(Methylsulfonyl)propyl)piperazine, a compound of significant interest. The sulfone moiety can enhance aqueous solubility and act as a hydrogen bond acceptor, while the second nitrogen of the piperazine ring remains available for further functionalization.[1] This makes the title compound a versatile intermediate for creating complex molecules in drug discovery programs.

The protocol detailed herein employs a direct nucleophilic substitution reaction. This approach is chosen for its operational simplicity and use of readily available starting materials.[5] A key challenge in the synthesis of monosubstituted piperazines is preventing the formation of the N,N'-disubstituted byproduct.[6][7] Our protocol addresses this by using a significant molar excess of piperazine, which statistically favors the desired mono-alkylation product.

Reaction Scheme and Mechanism

The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of piperazine acts as the nucleophile, attacking the electrophilic carbon of the 3-(methylsulfonyl)propyl halide. A mild base, potassium carbonate, is used to neutralize the hydrohalic acid formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.

Overall Reaction:

Mechanistic Rationale

The choice of a polar aprotic solvent like acetonitrile is critical as it solvates the cation of the base (K⁺) while leaving the carbonate anion relatively free, enhancing its basicity. It also effectively dissolves the reactants without interfering with the nucleophilic attack, thereby facilitating the SN2 pathway.

Caption: SN2 reaction mechanism for N-alkylation of piperazine.

Materials, Reagents, and Equipment

All reagents should be of analytical grade or higher and used without further purification unless specified.

| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Purity | Supplier | Notes |

| Piperazine (Anhydrous) | C₄H₁₀N₂ | 86.14 | ≥99% | Sigma-Aldrich | Hygroscopic, store in a desiccator.[8] |

| 1-Bromo-3-(methylsulfonyl)propane | C₄H₉BrO₂S | 201.08 | ≥97% | Combi-Blocks | Limiting reagent. |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Anhydrous, ≥99% | Fisher Scientific | Acts as the base. |

| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | Anhydrous, ≥99.8% | VWR | Reaction solvent. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific | For extraction & chromatography. |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | VWR | For chromatography. |

| Methanol (MeOH) | CH₃OH | 32.04 | ACS Grade | Fisher Scientific | For chromatography. |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Sorbent Technologies | For column chromatography. |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon gas)

-

Digital thermometer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass chromatography column

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware and consumables

Detailed Experimental Protocol

PART A: Reaction Setup and Synthesis

-

Inert Atmosphere: Assemble the 250 mL three-neck flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen to ensure anhydrous conditions.

-

Charge Reagents: To the flask, add piperazine (5.0 g, 58.0 mmol, 5.0 eq.). This large excess is crucial for minimizing dialkylation.[7] Add anhydrous potassium carbonate (4.8 g, 34.7 mmol, 3.0 eq.) and anhydrous acetonitrile (100 mL).

-

Stirring: Begin vigorous stirring to create a fine suspension.

-

Addition of Electrophile: Dissolve 1-bromo-3-(methylsulfonyl)propane (2.33 g, 11.6 mmol, 1.0 eq.) in 20 mL of anhydrous acetonitrile. Add this solution dropwise to the stirring piperazine suspension at room temperature over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) using the heating mantle.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) every 2 hours.

-

Eluent System: 90:10:1 (Dichloromethane:Methanol:Ammonium Hydroxide).

-

Visualization: UV light (254 nm) and potassium permanganate stain.

-

The reaction is complete when the spot corresponding to the starting alkyl bromide has disappeared (typically 6-8 hours).

-

PART B: Work-up and Extraction

-

Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove potassium carbonate and other inorganic salts. Wash the filter cake with additional acetonitrile (2 x 20 mL).

-

Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a viscous oil.

-

Aqueous Work-up: Dissolve the residue in 100 mL of deionized water. The excess piperazine and its salts will dissolve in the aqueous layer.

-

Extraction: Extract the aqueous solution with ethyl acetate (3 x 50 mL). The desired product is more soluble in the organic layer.

-

Washing: Combine the organic extracts and wash with brine (1 x 50 mL) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

PART C: Purification

-

Technique: Purify the crude product by flash column chromatography on silica gel.

-

Column Packing: Pack a glass column with silica gel using a slurry method in 100% hexanes.

-

Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column using a gradient solvent system, starting with 100% ethyl acetate and gradually increasing the polarity by adding methanol. A typical gradient might be:

-

100% Ethyl Acetate (to elute non-polar impurities)

-

98:2 Ethyl Acetate:Methanol (to elute the product)

-

95:5 Ethyl Acetate:Methanol (to elute more polar impurities)

-

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Final Concentration: Concentrate the combined pure fractions under reduced pressure to yield 1-(3-(Methylsulfonyl)propyl)piperazine as a clear, colorless oil or a white solid. Dry under high vacuum for several hours to remove all residual solvent.

Characterization and Expected Results

The identity and purity of the final product must be confirmed through analytical methods.

| Property | Expected Result |

| Appearance | Colorless oil or white crystalline solid[9] |

| Molecular Formula | C₈H₁₈N₂O₂S |

| Molecular Weight | 206.31 g/mol [9] |

| Yield | 65-75% |